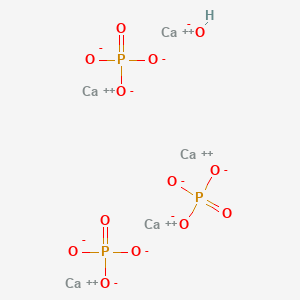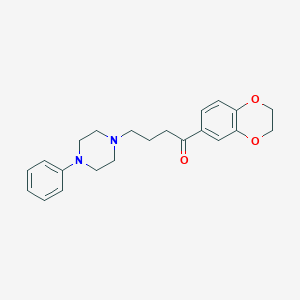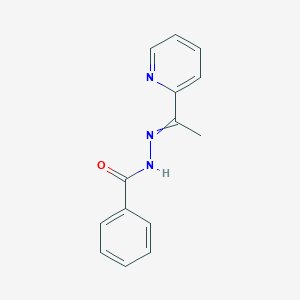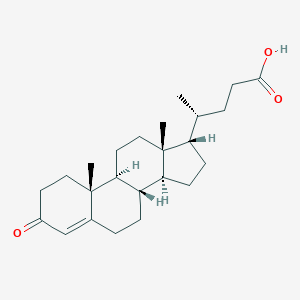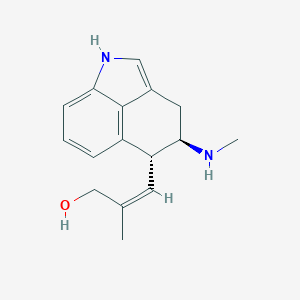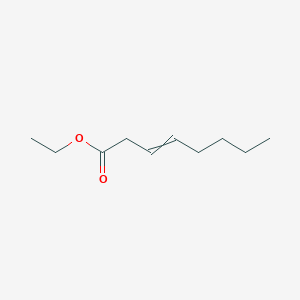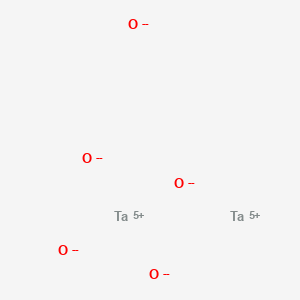![molecular formula C12H13N5S B223627 2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B223627.png)
2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMDBS and has been studied extensively for its biological and chemical properties. In
Mecanismo De Acción
The mechanism of action of DMDBS varies depending on its application. In anti-cancer research, DMDBS has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication. This inhibition leads to the accumulation of DNA damage and ultimately cell death. In anti-inflammatory research, DMDBS has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. In agriculture research, DMDBS has been shown to inhibit the growth of fungi and insects by disrupting their cellular processes.
Efectos Bioquímicos Y Fisiológicos
DMDBS has been shown to have both biochemical and physiological effects. In anti-cancer research, DMDBS has been shown to induce apoptosis (programmed cell death) in cancer cells. In anti-inflammatory research, DMDBS has been shown to decrease the production of inflammatory mediators such as prostaglandins. In agriculture research, DMDBS has been shown to inhibit the growth of fungi and insects by disrupting their cellular processes. Physiologically, DMDBS has been shown to have low toxicity in animal studies, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMDBS in lab experiments is its versatility. It can be easily synthesized and has a wide range of potential applications. Additionally, DMDBS has been shown to have low toxicity in animal studies, making it a safer alternative to other compounds. One limitation of using DMDBS in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for DMDBS research. In medicine, further studies are needed to explore its potential as an anti-cancer agent and as a treatment for neurological disorders. In agriculture, further studies are needed to explore its potential as a fungicide and insecticide. In material science, further studies are needed to explore its potential as a corrosion inhibitor and as a component in organic electronic devices. Additionally, further studies are needed to optimize the synthesis method of DMDBS to increase yields and reduce impurities.
Métodos De Síntesis
The synthesis of DMDBS involves the reaction of 2-mercaptobenzimidazole and 4,5-dimethyl-1,2,4-triazole-3-thiol with formaldehyde in the presence of a base catalyst. This method has been optimized to produce high yields of DMDBS with minimal impurities. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Aplicaciones Científicas De Investigación
DMDBS has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DMDBS has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease. In agriculture, DMDBS has been studied for its potential use as a fungicide and insecticide. In material science, DMDBS has been studied for its potential use as a corrosion inhibitor and as a component in organic electronic devices.
Propiedades
Nombre del producto |
2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole |
|---|---|
Fórmula molecular |
C12H13N5S |
Peso molecular |
259.33 g/mol |
Nombre IUPAC |
2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C12H13N5S/c1-8-15-16-12(17(8)2)18-7-11-13-9-5-3-4-6-10(9)14-11/h3-6H,7H2,1-2H3,(H,13,14) |
Clave InChI |
YIPOXPXQMFDWLB-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(N1C)SCC2=NC3=CC=CC=C3N2 |
SMILES canónico |
CC1=NN=C(N1C)SCC2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B223551.png)
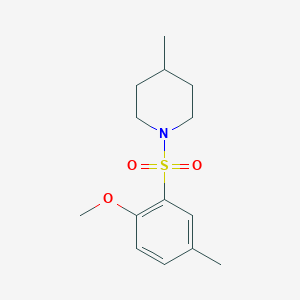
![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)
